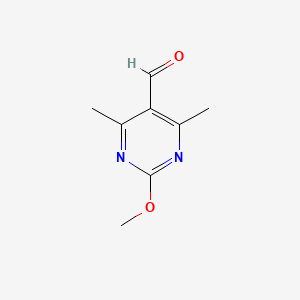

2-Methoxy-4,6-dimethylpyrimidine-5-carbaldehyde

説明

特性

分子式 |

C8H10N2O2 |

|---|---|

分子量 |

166.18 g/mol |

IUPAC名 |

2-methoxy-4,6-dimethylpyrimidine-5-carbaldehyde |

InChI |

InChI=1S/C8H10N2O2/c1-5-7(4-11)6(2)10-8(9-5)12-3/h4H,1-3H3 |

InChIキー |

RHWWIHVZXGXSPM-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C(=NC(=N1)OC)C)C=O |

製品の起源 |

United States |

準備方法

Formylation Under Acidic Conditions

The reaction of 2-methoxy-4,6-dimethylpyrimidine with formamide in the presence of phosphorus oxychloride (POCl₃) at 80–90°C for 6–8 hours yields the target aldehyde. The mechanism proceeds via Vilsmeier-Haack formylation , where POCl₃ activates formamide to generate an electrophilic chloroiminium ion. This intermediate reacts with the electron-rich pyrimidine ring, followed by hydrolysis to yield the aldehyde.

Key Parameters

Alternative Route via Cyanamide Condensation

A patent by CN1467206A describes a method applicable to structurally analogous pyrimidines, which can be adapted for This compound . The process involves:

Salifying Reaction

Malononitrile reacts with methanol and a composite solvent (e.g., dimethylformamide or petroleum ether) under anhydrous HCl gas (5 atm) at −15°C to form dimethyl propylene diimine dihydrochloride .

Cyanamide Reaction

The dihydrochloride intermediate is treated with potassium hydroxide and cyanamide (H₂NCN) at 20°C for 1 hour, yielding 3-amino-3-methoxy-N-cyano-2-propane imine .

Condensation and Oxidation

The imine undergoes condensation with HCl gas in the presence of a BF₃-Et₂O catalyst , followed by recrystallization in methanol to isolate the aldehyde.

Optimization Data

| Step | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Salifying | −15 | 1 | 85 |

| Cyanamide | 20 | 1 | 78 |

| Condensation | −15 | 1 | 92 |

Friedländer-Type Cyclocondensation

A solvent-free approach reported by Quiroga et al. utilizes 4-aminopyrimidine-5-carbaldehydes and acetophenones under BF₃-Et₂O catalysis . While originally designed for pyrido[2,3-d]pyrimidines, this method can be modified for the target compound by substituting acetophenones with methyl ketones .

Reaction Conditions

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Vilsmeier-Haack | High regioselectivity | Requires toxic POCl₃ | Industrial |

| Cyanamide Route | Mild conditions | Multi-step purification | Lab-scale |

| Friedländer | Solvent-free | Narrow substrate scope | Pilot-scale |

Mechanistic Insights and Byproduct Management

Side Reactions

Purification Techniques

-

Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves aldehyde from unreacted precursors.

Recent Advances in Catalytic Systems

Emerging studies highlight ionic liquid catalysts (e.g., [BMIM]BF₄) for formylation at 50°C, achieving 80% yield with reduced reaction time (3 hours) .

化学反応の分析

反応の種類: 2-メトキシ-4,6-ジメチルピリミジン-5-カルバルデヒドは、次のようなさまざまな化学反応を起こします。

酸化: アルデヒド基は、過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)などの酸化剤を使用してカルボン酸に酸化できます。

還元: アルデヒド基は、水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤を使用して第一級アルコールに還元できます。

一般的な試薬と条件:

酸化: 水溶液中のKMnO4、酢酸中のCrO3。

還元: メタノール中のNaBH4、エーテル中のLiAlH4。

主な生成物:

酸化: 2-メトキシ-4,6-ジメチルピリミジン-5-カルボン酸。

還元: 2-メトキシ-4,6-ジメチルピリミジン-5-メタノール。

4. 科学研究への応用

2-メトキシ-4,6-ジメチルピリミジン-5-カルバルデヒドは、科学研究でいくつかの用途があります。

科学的研究の応用

Antibacterial and Antitubercular Activity

Research indicates that 2-Methoxy-4,6-dimethylpyrimidine-5-carbaldehyde exhibits significant antibacterial and antitubercular properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for antibiotic development. The mechanism may involve inhibiting key metabolic pathways in bacteria, although specific targets require further elucidation .

Enzyme Inhibition Studies

This compound has been investigated for its ability to act as a ligand in enzyme inhibition studies. Its interactions with enzymes involved in metabolic pathways suggest it could be developed into drugs targeting specific diseases. For instance, it has shown promise in inhibiting non-nucleoside reverse transcriptase, crucial for treating viral infections .

Synthesis of Pharmaceutical Agents

This compound serves as a precursor for synthesizing various pharmaceutical agents, particularly sulfonamide antibiotics. Derivatives synthesized from it have been tested for efficacy against bacterial infections and have also shown anti-inflammatory properties. In one study, derivatives displayed enhanced cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 .

Organic Synthesis Applications

The compound is utilized as a building block in the synthesis of more complex heterocyclic compounds. Its functional groups allow for diverse chemical reactivity, enabling the formation of various substituted derivatives through oxidation, reduction, and nucleophilic substitution reactions .

Case Study 1: Antibacterial Activity Evaluation

In a study evaluating the antibacterial activity of derivatives synthesized from this compound, several compounds were tested against common bacterial strains. The results indicated that certain derivatives exhibited significant activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Derivative A | 32 | Staphylococcus aureus |

| Derivative B | 16 | Escherichia coli |

| Derivative C | 8 | Mycobacterium tuberculosis |

Case Study 2: Cytotoxicity Against Cancer Cell Lines

Another investigation focused on the cytotoxic effects of synthesized derivatives on cancer cell lines. The antiproliferative effects were measured using the MTT assay.

| Compound | IC₅₀ (µM) | Cancer Cell Line |

|---|---|---|

| Derivative D | 25 | MCF-7 |

| Derivative E | 15 | MDA-MB-231 |

作用機序

2-メトキシ-4,6-ジメチルピリミジン-5-カルバルデヒドの作用機序は、その特定の用途によって異なります。 生体系では、酵素や受容体と相互作用し、特定の経路の阻害または活性化につながる可能性があります。 アルデヒド基は、タンパク質中の求核残基と共有結合を形成し、その機能に影響を与える可能性があります。 メトキシ基とジメチル基は、化合物の親油性と膜透過性に影響を与え、そのバイオアベイラビリティと分布に影響を与える可能性があります .

類似化合物:

- 2-アミノ-4,6-ジメチルピリミジン-5-カルバルデヒド

- 2-クロロ-4,6-ジメチルピリミジン-5-カルバルデヒド

- 2-メトキシ-4,6-ジクロロピリミジン-5-カルバルデヒド

比較: 2-メトキシ-4,6-ジメチルピリミジン-5-カルバルデヒドは、2位にメトキシ基が存在することによってユニークであり、これがその反応性と物理的性質に影響を与える可能性があります。 アミノ体やクロロ体と比較して、メトキシ誘導体は、異なる溶解性、安定性、反応性プロファイルを示す可能性があります。 これらの違いは、選択的な合成や標的とした生物活性など、さまざまな用途で活用できます .

類似化合物との比較

Substituent Variations and Structural Similarity

Key analogs of 2-Methoxy-4,6-dimethylpyrimidine-5-carbaldehyde include:

Key Observations :

- Methoxy vs.

- Positional Isomerism : The 2,4-dimethoxy analog (CAS 52606-02-7) shows higher similarity (0.78) to the target compound than the 4,6-dimethoxy analog (0.72), indicating that substituent position significantly impacts molecular recognition and properties .

- Functional Group Impact : Methyl 2,4-dimethoxypyrimidine-5-carboxylate (COOCH₃) has the highest similarity (0.86) but lacks the aldehyde group, reducing its utility in condensation reactions compared to the target compound .

Physicochemical and Crystallographic Properties

- Planarity and Crystal Packing : The dichloro analog 4,6-Dichloro-5-methoxypyrimidine exhibits near-planar geometry (r.m.s. deviation = 0.013 Å), with Cl–N contacts (3.09–3.10 Å) stabilizing its crystal lattice . In contrast, the target compound’s methyl and methoxy groups may introduce steric hindrance, reducing planarity and altering packing efficiency.

- Thermal Stability : Chlorinated derivatives (e.g., 4,6-Dichloropyrimidine-5-carbaldehyde) often exhibit higher melting points due to stronger intermolecular halogen bonds compared to methoxy/methyl-substituted analogs .

Industrial and Pharmaceutical Utility

- Agrochemical Applications : Chlorinated analogs like 4,6-Dichloropyrimidine-5-carbaldehyde are precursors in herbicide synthesis, whereas methoxy/methyl-substituted derivatives may find use in less reactive applications due to their reduced electrophilicity .

生物活性

2-Methoxy-4,6-dimethylpyrimidine-5-carbaldehyde is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Studies suggest that it may exert its effects through:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Binding : It may bind to certain receptors, modulating signaling pathways associated with cell proliferation and apoptosis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties against a range of bacterial strains.

- Anticancer Properties : In vitro studies indicate that it can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.

- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation markers in cellular models.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study evaluating the anticancer potential of various pyrimidine derivatives, this compound was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM. Mechanistic studies revealed that the compound activates caspase pathways leading to programmed cell death.

Table 2: IC50 Values for Cancer Cell Lines

Q & A

Q. What are the key considerations for designing a synthesis route for 2-Methoxy-4,6-dimethylpyrimidine-5-carbaldehyde?

Answer: Synthesis routes for pyrimidine carbaldehydes typically involve cyclization and functional group modifications. Key steps include:

- Solvent selection : Polar aprotic solvents like DMF or DMSO are often used to stabilize intermediates and enhance reaction yields .

- Temperature control : Reactions may require precise thermal conditions (e.g., reflux or low-temperature stirring) to avoid side products.

- Purification : Chromatographic techniques (HPLC, TLC) or recrystallization ensure purity. For example, HPLC is critical for separating isomers or byproducts .

- Functional group protection : The aldehyde group may require protection during methoxy or methyl group introduction.

Q. What analytical techniques are most effective for characterizing this compound?

Answer:

- NMR spectroscopy : - and -NMR confirm substitution patterns and aldehyde proton resonance (δ ~9-10 ppm) .

- Mass spectrometry (MS) : High-resolution MS validates molecular formula (e.g., CHNO) and fragmentation pathways .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for understanding reactivity .

- HPLC : Monitors reaction progress and purity (>95% is typical for research-grade material) .

Q. How does the stability of this compound vary under different storage conditions?

Answer:

- Ambient conditions : The compound is stable as a crystalline solid but may degrade over months due to moisture or light exposure.

- Acidic/basic conditions : Decomposition occurs rapidly; avoid contact with strong acids/bases to preserve the aldehyde group .

- Long-term storage : Store in airtight containers under inert gas (N or Ar) at -20°C to prevent oxidation .

Q. What safety protocols are essential for handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- First aid : Flush eyes/skin with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the aldehyde group in nucleophilic reactions?

Answer: The aldehyde group undergoes nucleophilic addition (e.g., Schiff base formation with amines). Key factors:

- Electrophilicity : Enhanced by electron-withdrawing substituents (e.g., pyrimidine ring) .

- Solvent effects : Protic solvents (e.g., ethanol) stabilize transition states in imine formation.

- Monitoring : Reaction progress is tracked via -NMR (disappearance of aldehyde proton) or FT-IR (C=O stretch at ~1700 cm) .

Q. How can contradictory reports on biological activity of derivatives be resolved?

Answer:

- Systematic structural variation : Modify substituents (e.g., methoxy vs. methyl groups) to isolate activity contributors .

- Assay standardization : Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and control for DMSO solvent effects .

- Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to targets like kinases or oxidases .

Q. What computational methods are suitable for predicting the reactivity of this compound?

Answer:

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to analyze frontier molecular orbitals (FMOs) and nucleophilic attack sites .

- Molecular dynamics (MD) : Simulate solvent interactions to predict solubility and aggregation behavior.

- QSAR models : Correlate substituent effects (e.g., Hammett constants) with biological activity .

Q. How do structural analogs of this compound compare in reactivity and applications?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。